gamma-Glutamylaspartic acid

stereochemistry enantiomeric specificity peptide bioactivity

Select γ-L-glutamyl-L-aspartate (γ-Glu-Asp) for definitive kainate receptor studies. This γ-glutamyl dipeptide demonstrates kainate-preferring displacement vs. AMPA/NMDA-confounding γ-Glu-Glu, with maximal hippocampal efficacy in Na⁺-independent binding and Cl⁻/Ca²⁺-dependent glutamate transport. Absolute all-L stereochemistry requirement—complete activity loss upon D-enantiomer incorporation—establishes it as a reference standard for stereochemical purity verification. Procure ≥98% purity, solid-phase synthesized material for reproducible kokumi CaSR modulation and hippocampal glutamatergic signaling research. Verify γ-isopeptide linkage; α-linked analogs lack documented activity.

Molecular Formula C9H14N2O7
Molecular Weight 262.22 g/mol
CAS No. 16804-55-0
Cat. No. B091514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamylaspartic acid
CAS16804-55-0
Synonymsgamma-Glu-Asp
gamma-glutamylaspartic acid
Glu-Asp
glutamylaspartate
LGLA
Molecular FormulaC9H14N2O7
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1
InChIKeyJTJZAUVWVBUZAU-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Glutamylaspartic acid (CAS 16804-55-0): Procurement Specifications and Scientific Identity for Research Applications


gamma-Glutamylaspartic acid (γ-Glu-Asp, CAS 16804-55-0) is an endogenous γ-glutamyl dipeptide composed of L-glutamic acid and L-aspartic acid linked via an isopeptide bond between the γ-carboxyl group of glutamate and the α-amino group of aspartate [1]. The compound has a molecular formula of C₉H₁₄N₂O₇ and a molecular weight of 262.22 g/mol, existing as a solid with a melting point of 210-212°C [2]. Originally isolated from pig brain and subsequently identified in Datura stramonium, this dipeptide is recognized for its kokumi taste-enhancing activities and its role as a modulator of excitatory aminoacidergic neurotransmission [3].

Why Generic Dipeptide Substitution Fails: Evidence-Based Differentiation of gamma-Glutamylaspartic acid from Structural Analogs


Substituting gamma-Glutamylaspartic acid with other glutamyl-aspartyl dipeptides is scientifically invalid due to fundamental differences in linkage chemistry and stereochemical specificity. The γ-peptide bond confers distinct conformational properties and enzymatic recognition patterns compared to the α-peptide bond found in alpha-glutamylaspartic acid (CAS 3918-84-1) [1]. Furthermore, stereochemical configuration critically determines biological activity: synthetic di- and tripeptides containing D-enantiomers exhibit altered or absent activity compared to the all-L form, with experimental evidence confirming that the activity of γ-L-glutamyl-L-aspartate is exclusively associated with a peptidic structure containing only one type of enantiomer [2]. These structural differences manifest in region-specific neuropharmacological profiles: γ-L-glutamyl-L-aspartate demonstrates maximal efficacy in hippocampal tissues, whereas γ-L-glutamylglutamate shows preferential activity in midbrain and hypothalamus [3]. Consequently, generic substitution without verifying γ-linkage and L-stereochemistry introduces unquantified variability that compromises experimental reproducibility.

Quantitative Comparative Evidence: gamma-Glutamylaspartic acid Performance Metrics Against Closest Analogs


Stereochemical Specificity: Complete Activity Loss with D-Enantiomer Incorporation in gamma-Glutamylaspartic acid

gamma-L-glutamyl-L-aspartate (CAS 16804-55-0) exhibits biological activity exclusively in the all-L stereochemical configuration. Comparative analysis with synthetic di- and tripeptides containing D-enantiomers of the constitutive amino acids demonstrated that the activity impairing learning retention in mice is associated solely with peptidic structures containing only one type of enantiomer [1]. Synthetic di- and tripeptides incorporating D-enantiomers failed to reproduce the activity profile of the all-L compound, establishing a binary active/inactive distinction rather than a graded potency difference [1]. The biological activity of the naturally isolated pseudodipeptide was identical to that of the synthetic all-L form, confirming that stereochemical fidelity is an absolute requirement for functional integrity [1].

stereochemistry enantiomeric specificity peptide bioactivity

Brain Region-Specific Efficacy: Hippocampal Selectivity of gamma-Glutamylaspartate versus Midbrain/Hypothalamic Preference of gamma-Glutamylglutamate

In a direct comparative study of γ-L-glutamyl dipeptides, γ-L-glutamylaspartate demonstrated maximal efficacy in hippocampal tissue, whereas γ-L-glutamylglutamate showed peak activity in midbrain and hypothalamus [1]. Specifically, when tested on Na⁺-independent binding, γ-L-glutamylglutamate was most effective in the midbrain and hypothalamus, while γ-L-glutamylaspartate was most effective in the hippocampus [1]. Furthermore, the Cl⁻/Ca²⁺-dependent binding/transport of glutamate was affected by γ-glutamylaspartate most strongly in the hippocampus among all brain regions tested [1]. Additionally, the K⁺-stimulated release of L-glutamate was enhanced by γ-L-glutamylaspartate, demonstrating a pre-synaptic modulatory effect distinct from the postsynaptic binding inhibition [1].

hippocampus neurotransmission regional specificity glutamatergic modulation

Kainate Receptor Subtype Selectivity: gamma-Glutamylaspartate as the Most Effective Kainate Binding Displacer Among γ-Glutamyl Peptides

Among a panel of γ-glutamyl dipeptides tested for ligand displacement at excitatory amino acid receptor subtypes, γ-L-glutamyl-L-aspartate was identified as the most effective compound in displacing kainate binding [1]. This receptor subtype selectivity profile contrasts with that of γ-L-glutamyl-L-glutamate, which was the most effective dipeptide in displacing glutamate, AMPA, and APH binding, but not kainate binding [1]. The study evaluated L-enanthiomorphs of γ-glutamyl peptides against D-glutamyl analogs, demonstrating that L-enanthiomorphs were generally more potent displacers, but γ-L-glutamyl-L-aspartate exhibited a unique kainate-preferring profile among the L-forms tested [1]. Both oxidized and reduced glutathione were also evaluated, showing most potent activity in AMPA binding rather than kainate binding [1].

kainate receptor excitatory amino acid receptor ligand displacement receptor subtype

Structural Linkage Differentiation: γ-Isopeptide Bond versus α-Peptide Bond in Glutamylaspartate Analogs

gamma-Glutamylaspartic acid (CAS 16804-55-0) contains a γ-glutamyl linkage where the γ-carboxyl group of glutamic acid forms an amide bond with the α-amino group of aspartic acid, yielding an isopeptide structure [1]. This distinguishes it fundamentally from alpha-glutamylaspartic acid (CAS 3918-84-1), where the α-carboxyl group of glutamic acid participates in peptide bond formation . The γ-linkage confers distinct physicochemical properties, including resistance to cleavage by certain exo- and endopeptidases that readily hydrolyze α-peptide bonds [2]. In plasma, dipeptides containing γ-glutamyl linkages exhibit differential stability profiles compared to α-linked counterparts, with γ-glutamyl peptides detected as common components in human plasma after protein meals, suggesting enhanced physiological persistence [2]. The γ-linkage also determines substrate specificity for γ-glutamyl transpeptidase (GGT) enzymes, which recognize and cleave the γ-glutamyl moiety but not α-linked glutamyl peptides [3].

isopeptide bond γ-glutamyl linkage structural isomer peptide chemistry

Purity Specification for Reproducible Kokumi Activity Assays with gamma-Glutamylaspartic acid

gamma-Glutamylaspartic acid is documented as a γ-glutamyl dipeptide exhibiting kokumi (thickness, mouthfulness, continuity) activities mediated through calcium-sensing receptor (CaSR) activation [1]. Commercial sources report that γ-glutamyl peptides including γ-Glu-Asp have been synthesized to 99% purity using Wang resin via solid-phase synthesis methods [2]. Among the γ-glutamyl peptide family evaluated for kokumi activity, γ-Glu-Asp is consistently listed alongside γ-Glu-Gly, γ-Glu-Ala, γ-Glu-Thr, γ-Glu-Lys, γ-Glu-Glu, γ-Glu-Trp, γ-Glu-Gln, and γ-Glu-His as having documented kokumi properties [3]. While direct comparative potency data across all kokumi-active γ-glutamyl dipeptides is limited in the available literature, the consistent inclusion of γ-Glu-Asp in kokumi peptide panels establishes its activity profile within this class.

kokumi taste modulation calcium-sensing receptor purity specification

Validated Research and Industrial Application Scenarios for gamma-Glutamylaspartic acid Based on Quantitative Evidence


Hippocampal Glutamatergic Neurotransmission Studies Requiring Regional Specificity

Based on direct comparative evidence showing γ-L-glutamylaspartate's maximal efficacy in hippocampal tissue for both Na⁺-independent binding and Cl⁻/Ca²⁺-dependent glutamate binding/transport [1], this compound is specifically indicated for studies targeting hippocampal glutamatergic signaling. Researchers investigating region-specific modulation of excitatory neurotransmission should select γ-Glu-Asp rather than γ-Glu-Glu (which shows midbrain/hypothalamic preference) or glutathione (which enhances rather than inhibits glutamate uptake) [1]. The compound's demonstrated enhancement of K⁺-stimulated L-glutamate release further supports its utility in pre-synaptic modulation studies [1].

Kainate Receptor Pharmacology and Ligand Displacement Assays

γ-L-glutamyl-L-aspartate is the experimentally validated compound of choice for studies requiring selective displacement of kainate binding at excitatory amino acid receptors [1]. Unlike γ-L-glutamyl-L-glutamate, which preferentially displaces glutamate, AMPA, and APH binding, γ-Glu-Asp demonstrates a distinct kainate-preferring profile among the γ-glutamyl dipeptide panel [1]. This receptor subtype selectivity makes γ-Glu-Asp the appropriate tool compound for dissecting kainate receptor-mediated signaling pathways without confounding effects on AMPA or NMDA receptor populations [1].

Stereochemistry-Dependent Bioactivity Studies and Quality Control of Synthetic Peptides

The absolute requirement for all-L stereochemistry in γ-L-glutamyl-L-aspartate, with complete loss of activity upon incorporation of D-enantiomers [1], establishes this compound as a reference standard for stereochemistry-dependent bioactivity studies. Synthetic chemistry and peptide manufacturing quality control applications benefit from this binary active/inactive distinction, enabling definitive assessment of stereochemical purity in synthesized batches. The confirmed identity of synthetic γ-L-glutamyl-L-aspartate with the naturally isolated compound [1] further supports its use as an authentic reference material for natural product characterization.

Kokumi Taste Modulation and Calcium-Sensing Receptor Activation Research

For food science and flavor chemistry applications, γ-Glu-Asp is documented among the panel of kokumi-active γ-glutamyl dipeptides that modulate calcium-sensing receptor (CaSR) activity [1][2]. Procurement of γ-Glu-Asp with verified high purity (commercially available at 99% purity via solid-phase synthesis [3]) is essential for reproducible sensory evaluation studies and structure-activity relationship investigations of kokumi peptides. The γ-glutamyl linkage is a structural prerequisite for this class of taste-modulating compounds, distinguishing γ-Glu-Asp from α-linked glutamyl dipeptides that lack documented kokumi activity [3].

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